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Compound of Interest

(4-Methoxypyridin-2-YL)boronic
Compound Name: o
aci

Cat. No.: B594253

CAS Number: 1333505-99-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (4-Methoxypyridin-2-YL)boronic acid,
a key building block in modern synthetic and medicinal chemistry. This document outlines its
chemical properties, synthesis, and applications, with a focus on its role in the development of
novel therapeutics. Detailed experimental protocols and workflow diagrams are provided to
support researchers in its practical application.

Core Compound Data

(4-Methoxypyridin-2-YL)boronic acid is a member of the heteroarylboronic acid family, which
are indispensable reagents in palladium-catalyzed cross-coupling reactions. Its unique
electronic and structural properties make it a valuable synthon for introducing the 4-
methoxypyridine moiety into complex molecules.

Physicochemical and Spectral Data

Quantitative data for (4-Methoxypyridin-2-YL)boronic acid is summarized in the table below.
Data for some specific physical properties are not readily available in published literature, a
common occurrence for specialized reagents.
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Property Value Source

CAS Number 1333505-99-9 Commercial Suppliers[1]

Molecular Formula CeHsBNOs3 Benchchem|2]

Molecular Weight 152.94 g/mol Benchchem|[?2]

Appearance So.lid (Typical for arylboronic General Knowledge
acids)

Purity >95% BLD Pharmatech[1]

Melting Point Not available

Boiling Point Not available

B Soluble in organic solvents like
Solubility ] General Knowledge
Dioxane, THF, DMF

Data not available in public
1H NMR Spectrum o
repositories

Data not available in public
13C NMR Spectrum o
repositories

Synthesis and Characterization

The synthesis of 2-pyridylboronic acids can be challenging due to their propensity to undergo
protodeboronation.[3] However, established methods for their preparation, typically involving
halogen-metal exchange followed by borylation, can be adapted for (4-Methoxypyridin-2-
YL)boronic acid.

General Synthesis Protocol: Lithiation-Borylation

This protocol is a general method for the synthesis of 2-pyridylboronic acids from their
corresponding 2-halopyridines and can be adapted for the synthesis of the title compound from
2-bromo-4-methoxypyridine.[4][5]

Workflow for the Synthesis of (4-Methoxypyridin-2-YL)boronic acid
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Caption: General synthesis workflow for (4-Methoxypyridin-2-YL)boronic acid.
Methodology:

e Reaction Setup: A solution of 2-bromo-4-methoxypyridine in anhydrous tetrahydrofuran
(THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g.,
Argon or Nitrogen).

o Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium
(typically 1.1 equivalents) is added dropwise while maintaining the temperature. The reaction
mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the
lithiated intermediate.[4]
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» Borylation: Triisopropyl borate (typically 1.2 equivalents) is added dropwise to the reaction
mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and
stirred overnight.

o Hydrolysis & Work-up: The reaction is quenched by the slow addition of aqueous
hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the
aqueous layer is adjusted to induce precipitation of the boronic acid. The solid product is
collected by filtration, washed with cold water, and dried under vacuum.

 Purification: If necessary, the crude product can be purified by recrystallization from an
appropriate solvent system.

Applications in Drug Development

Heteroarylboronic acids are crucial building blocks in the synthesis of small molecule drugs,
particularly kinase inhibitors.[6] The pyridine moiety is a common feature in many kinase
inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of
the enzyme. (4-Methoxypyridin-2-YL)boronic acid serves as a versatile reagent for
introducing this specific structural motif.

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors are biaryl or heteroaryl-aryl compounds. The Suzuki-Miyaura cross-
coupling reaction is a powerful and widely used method for constructing the necessary C-C
bonds in these molecules.[7] Pyridineboronic acids are frequently used as the nucleophilic

partner in these couplings.

Logical Workflow for Kinase Inhibitor Synthesis
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Caption: Role of pyridinylboronic acids in kinase inhibitor synthesis.

Experimental Protocols: Suzuki-Miyaura Cross-
Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroarylboronic
acid, such as (4-Methoxypyridin-2-YL)boronic acid, with an aryl or heteroaryl halide. This
protocol is based on established methods for coupling 2-pyridyl nucleophiles.[8]

General Coupling Protocol

Reaction Scheme: (4-Methoxypyridin-2-YL)boronic acid + Ar-X — 4-Methoxy-2-(Ar)pyridine
(where Ar-X is an aryl or heteroaryl halide)

Materials and Reagents:
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e (4-Methoxypyridin-2-YL)boronic acid (1.2 equivalents)

e Aryl or Heteroaryl Halide (Ar-X) (1.0 equivalent)

o Palladium Catalyst (e.g., Pd(OAc)z, Pdz(dba)s) (1-5 mol%)

e Phosphine Ligand (e.g., SPhos, RuPhos) (2-10 mol%)[9]

e Base (e.g., KsPOs, Cs2C0O3, Na2CO3) (2-3 equivalents)

e Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

o Reaction Setup: To a Schlenk tube or microwave vial is added the aryl halide, (4-
Methoxypyridin-2-YL)boronic acid, the base, the palladium catalyst, and the phosphine
ligand.

 Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas
(Argon or Nitrogen) by evacuating and backfilling three times.

e Solvent Addition: The anhydrous solvent is added via syringe.

e Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C)
and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.

o Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with
an organic solvent (e.g., ethyl acetate), and washed with water and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered stable and have low toxicity.[10] However, standard
laboratory safety precautions should always be observed.

e Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.
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e Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust
and contact with skin and eyes.

o Storage: Store in a cool, dry place away from strong oxidizing agents. 2-Pyridylboronic acids
can be sensitive to air and moisture, and storage under an inert atmosphere is
recommended for long-term stability.[11]

This guide is intended for use by qualified professionals and should be supplemented with a
thorough review of the relevant literature and safety data sheets before any experimental work
is undertaken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: (4-Methoxypyridin-2-YL)boronic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594253#4-methoxypyridin-2-yl-boronic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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